Emopamil hydrochloride

Description

Historical Context of Phenylalkylamine Calcium Antagonists in Research

The journey into the therapeutic and research applications of phenylalkylamines began with the introduction of Verapamil (B1683045) in the 1960s. nih.govresearchgate.net As the prototype of the phenylalkylamine class of calcium antagonists, Verapamil was initially developed for its potential in managing cardiovascular conditions like angina pectoris. rhinologyjournal.com It functions by blocking the influx of calcium ions through L-type calcium channels, a mechanism crucial for muscle contraction. ncats.ionih.gov

However, a significant characteristic of first-generation calcium antagonists like Verapamil was their lack of substantial tissue selectivity within the cardiovascular system. rhinologyjournal.com This limitation spurred further research and development, leading to the creation of other classes of calcium channel blockers, such as benzothiazepines (e.g., Diltiazem) and dihydropyridines (e.g., Nifedipine), which offered improved vascular selectivity. rhinologyjournal.com This ongoing search for compounds with more specific or novel mechanisms of action paved the way for the synthesis and investigation of Verapamil derivatives, including Emopamil (B1663351).

Overview of Emopamil Hydrochloride as a Research Compound

This compound is a phenylalkylamine derivative and a calcium channel antagonist. acs.org Structurally, it is related to Verapamil but possesses distinct properties that have made it a subject of interest in its own right for scientific investigation. medchemexpress.com A key feature of Emopamil is the presence of a chiral center, meaning it exists as two different stereoisomers, or enantiomers: (S)-Emopamil and (R)-Emopamil. acs.orgmedchemexpress.com

Research has shown that these enantiomers can have different biological activities and affinities for various molecular targets. acs.orgmedchemexpress.com For instance, while both enantiomers exhibit similar metabolic effects in some contexts, the (+)-enantiomer proved ineffective in studies on the postischemic restoration of high-energy phosphates, unlike the (-)-enantiomer and the racemic mixture. acs.org This stereoselectivity makes Emopamil a valuable tool for probing the specific structural requirements of its binding sites. Beyond its role as a calcium channel blocker, Emopamil is recognized in research for its high affinity for the Emopamil Binding Protein (EBP) and its interactions with serotonin (B10506) receptors and the sigma-1 receptor. medchemexpress.comfrontiersin.org

Significance of this compound in Investigating Cellular and Molecular Mechanisms

This compound's utility in research is not confined to its calcium-blocking activity. Its interactions with multiple distinct proteins make it a versatile probe for dissecting a range of cellular and molecular pathways.

Investigation of P-glycoprotein (P-gp) Function: P-glycoprotein is a membrane transport protein known for its role in multi-drug resistance (MDR) in cancer cells by pumping therapeutic agents out of the cell. nih.govscience.gov First-generation P-gp inhibitors, such as Verapamil, were studied for their ability to reverse this resistance. science.govacs.org Emopamil is described as having weak substrate properties for P-gp. rhinologyjournal.comnih.govsci-hub.se This characteristic is particularly useful in research, as radiolabeled Emopamil, such as (R)-[¹¹C]Emopamil, can be used as a tracer in positron emission tomography (PET) to image and measure enhanced P-gp function at the blood-brain barrier. nih.gov

Probing the Emopamil Binding Protein (EBP) and Cholesterol Biosynthesis: Emopamil is a high-affinity ligand for the protein that bears its name: the Emopamil Binding Protein (EBP). frontiersin.org EBP is a key transmembrane isomerase enzyme involved in the later stages of the cholesterol biosynthesis pathway. frontiersin.org By binding to and inhibiting EBP, Emopamil can be used to study the consequences of disrupting this pathway. This has significant implications for research into diseases where cholesterol metabolism is implicated, including certain neurodegenerative diseases and cancers. frontiersin.org The inhibition of EBP is a therapeutic strategy being explored for promoting the differentiation of oligodendrocyte progenitor cells, which is relevant to diseases like multiple sclerosis. frontiersin.org

Exploring the Sigma-1 Receptor: A pharmacological relationship has been identified between the sigma-1 receptor and EBP. acs.org The sigma-1 receptor is an intracellular chaperone protein with no sequence homology to other mammalian proteins, and it binds a wide variety of compounds. Research has established that inhibitors of sterol isomerization, including Emopamil, bind with high affinity to sigma-1 sites. This makes Emopamil a useful chemical tool for investigating the structure and function of the sigma-1 receptor and its relationship with sterol metabolism and cellular signaling.

Dissecting Calcium and Serotonin Antagonism: Research has demonstrated that Emopamil, particularly the (S)-enantiomer, is a potent antagonist of the serotonin S2 receptor, with a much higher affinity for this target than Verapamil. medchemexpress.com This dual antagonism of both calcium channels and serotonin receptors allows researchers to investigate the interplay between these two signaling systems in various physiological and pathological models.

Research Findings

Comparative Binding Affinities of Emopamil Enantiomers

Binding affinity is measured by the inhibition constant (Ki), with a lower value indicating higher affinity. The following table details the binding affinities of the (S) and (R) enantiomers of Emopamil at two distinct receptor sites in rat cerebrocortical membranes.

| Compound | Verapamil Binding Site (Ki in nmol/l) | Serotonin S2 Receptor (Ki in nmol/l) |

| (S)-Emopamil | 38 | 4.4 |

| (R)-Emopamil | - | 58 |

| Verapamil | 49 | 177 |

| Gallopamil | 27 | 242 |

| Data sourced from Arzneimittelforschung, 1989. medchemexpress.com |

This table shows that while (S)-Emopamil has a comparable affinity to Verapamil for the calcium channel binding site, its affinity for the serotonin S2 receptor is approximately 40 times stronger than that of Verapamil. medchemexpress.com There is also a clear stereoselectivity at the serotonin S2 receptor, where the (S)-enantiomer has a more than 13-fold higher affinity than the (R)-enantiomer. medchemexpress.com

Functional Antagonistic Efficacy of (S)-Emopamil

Functional efficacy is often measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half of the maximal response. The table below compares the functional potency of (S)-Emopamil with Verapamil and Gallopamil in rat aortic strips.

| Compound | Serotonin Antagonism (EC50 in nmol/l) | Calcium Antagonism (EC50 in nmol/l) |

| (S)-Emopamil | 4.5 | 270 |

| Verapamil | - | 35 |

| Gallopamil | - | 14 |

| Data sourced from Arzneimittelforschung, 1989. medchemexpress.com |

This data highlights that (S)-Emopamil is a much more potent serotonin antagonist than a calcium antagonist in this functional assay. medchemexpress.com Its calcium antagonistic effect is significantly less potent than that of both Verapamil and Gallopamil. medchemexpress.com

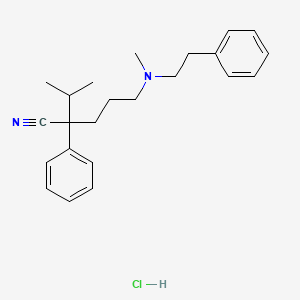

Structure

3D Structure of Parent

Properties

CAS No. |

101238-49-7 |

|---|---|

Molecular Formula |

C23H31ClN2 |

Molecular Weight |

371.0 g/mol |

IUPAC Name |

5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile;hydrochloride |

InChI |

InChI=1S/C23H30N2.ClH/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21;/h4-9,11-14,20H,10,15-18H2,1-3H3;1H |

InChI Key |

OBAQQQOVZUCKMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Stereochemical Considerations and Enantiomeric Research

Stereoisomerism of Emopamil (B1663351) Hydrochloride (R- and S-enantiomers)

Emopamil hydrochloride is a chiral compound, meaning it exists as two non-superimposable mirror-image isomers, known as enantiomers. google.comnih.gov These stereoisomers are designated as (R)-emopamil and (S)-emopamil based on the three-dimensional arrangement of atoms around the single chiral center. nih.govresearchgate.net The racemic mixture contains equal amounts of both the (R)- and (S)-enantiomers. google.com The distinct spatial configurations of these enantiomers are critical as they lead to differential interactions with chiral biological macromolecules like receptors and enzymes, resulting in varied pharmacological profiles. nih.govsemanticscholar.org

Differential Biological Effects and Stereoselectivity in Research Models

Research has consistently demonstrated that the biological effects of emopamil are stereoselective, with the (S)- and (R)-enantiomers often exhibiting distinct activities.

Enantiomeric Differences in Receptor Affinity and Efficacy

The enantiomers of emopamil show marked differences in their affinity for various receptors and binding sites. (S)-Emopamil, also referred to as (-)-emopamil, is recognized as a Ca2+-antagonistic phenylalkylamine that also potently and stereoselectively blocks serotonin (B10506) 5-HT2 receptors. ahajournals.orgnih.gov In contrast, the affinity and activity at these primary targets are significantly lower for the (R)-enantiomer.

A novel, high-affinity binding site for phenylalkylamines was characterized using (-)-[3H]emopamil in guinea-pig liver membranes. nih.gov This binding was found to be saturable and highly stereoselective. nih.gov Furthermore, both enantiomers interact with the Emopamil Binding Protein (EBP), a sterol isomerase in the endoplasmic reticulum, which was named for its high-affinity reception of the drug. acs.orgwikipedia.org Studies on σ1 receptors have also noted interactions with emopamil, highlighting the compound's complex pharmacology. acs.orgsnmjournals.org

Table 1: Stereoselective Receptor Affinity of Emopamil Enantiomers

| Receptor/Binding Site | Enantiomer with Higher Affinity/Potency | Finding | Citation |

|---|---|---|---|

| L-type Ca2+ Channel | (S)-Emopamil | Acts as a calcium channel antagonist. | nih.gov |

| Serotonin 5-HT2 Receptor | (S)-Emopamil | Potent and stereoselective antagonist. | ahajournals.orgnih.gov |

| Novel Phenylalkylamine Site (Guinea-pig Liver) | (S)-Emopamil | High-affinity, stereoselective binding (KD = 12.8 nM). | nih.gov |

| P-glycoprotein (P-gp) | Weak substrate properties for both | Both enantiomers are substrates for the P-gp efflux pump. | nih.gov |

Stereoselective Uptake and Distribution in Preclinical Models

The uptake and distribution of emopamil enantiomers into tissues, particularly the brain, exhibit stereoselectivity. Preclinical studies in rats demonstrated that (S)-emopamil possesses unusually high permeability across the blood-brain barrier. ahajournals.org Its brain uptake index, a measure of cerebral availability, was found to be significantly higher than that of related phenylalkylamines like verapamil (B1683045) and gallopamil. ahajournals.orgnih.gov

Table 2: Comparison of Cerebral Uptake and Availability of Emopamil Enantiomers and Related Drugs

| Compound | Brain Uptake Index (relative to water) | Relative Cerebral Concentration (ml/g) | Animal Model | Citation |

|---|---|---|---|---|

| (S)-Emopamil | 110.3% | 2.05 | Rat | ahajournals.orgnih.gov |

| (R)-Emopamil | Not specified | Not specified | ||

| Verapamil | 40.6% | 0.11 | Rat | ahajournals.orgnih.gov |

| Gallopamil | 45.3% | 0.03 | Rat | nih.gov |

| (R)-[11C]Emopamil | Higher brain uptake than (S)-enantiomer | Not applicable | Mouse | nih.gov |

| (S)-[11C]Emopamil | Lower brain uptake than (R)-enantiomer | Not applicable | Mouse | nih.gov |

Differential Effects on Metabolic Changes in Experimental Systems

The stereoisomers of emopamil induce different metabolic responses in experimental models. In studies using an isolated perfused rat brain, the racemic mixture and the (-)-enantiomer (S-emopamil) were effective in enhancing the postischemic restoration of high-energy phosphates. ncats.io The (+)-enantiomer (R-emopamil), however, proved to be ineffective in producing these same metabolic changes. ncats.io

Furthermore, intravenous infusion of (S)-emopamil in rats resulted in a significant increase in local cerebral blood flow across numerous brain structures. nih.gov In direct contrast, the administration of (R)-emopamil under the same conditions did not lead to any significant alteration in cerebral blood flow. nih.gov Studies on the metabolism of the drug itself found that both (R)- and (S)-[11C]emopamil are rapidly converted to hydrophilic metabolites. nih.govqst.go.jp Interestingly, plasma levels of unchanged (S)-[11C]emopamil were significantly lower than those of the (R)-enantiomer, suggesting a faster rate of peripheral metabolism or clearance for the S-form. nih.govqst.go.jp

Table 3: Stereoselective Effects on Metabolic and Physiological Parameters

| Parameter | (S)-Emopamil Effect | (R)-Emopamil Effect | Experimental System | Citation |

|---|---|---|---|---|

| Postischemic Restoration of High-Energy Phosphates | Effective | Ineffective | Isolated perfused rat brain | ncats.io |

| Local Cerebral Blood Flow | Significant increase (average 24-52%) | No significant change | Anesthetized rat | nih.gov |

| Peripheral Metabolism Rate | Faster (lower unchanged plasma levels) | Slower (higher unchanged plasma levels) | Mouse | nih.govqst.go.jp |

Molecular and Cellular Pharmacology of Emopamil Hydrochloride

Receptor Binding Profile Research

Beyond its interactions with ion channels, emopamil (B1663351) exhibits a distinct receptor binding profile. It is a potent serotonin (B10506) S2 antagonist. nih.gov

A significant finding in the pharmacology of emopamil was the identification and characterization of the Emopamil-Binding Protein (EBP). nih.govfrontiersin.org EBP, also known as 3-β-hydroxysteroid-Δ8, Δ7-isomerase, is an enzyme located in the endoplasmic reticulum that plays a crucial role in the final steps of cholesterol biosynthesis. nih.govfrontiersin.org This protein has a high-affinity binding site for emopamil. nih.gov

Interestingly, EBP binds to a wide array of structurally diverse pharmacological compounds, suggesting it may function as a multi-drug binder. nih.gov These compounds include antidepressants, antipsychotics, opioid analgesics, and other sterol biosynthesis inhibitors. nih.gov The ability of EBP to bind such a variety of ligands is attributed to a cavity within the protein that can accommodate different molecules, which often mimic the carbocationic sterol intermediate of the enzymatic reaction. nih.gov

Serotonin 5-HT2 Receptor Antagonism Research

(S)-Emopamil, a derivative of verapamil (B1683045), has been identified as a potent antagonist of the serotonin 5-HT2 receptor. nih.govnih.gov Research has demonstrated its high affinity for this receptor, particularly in cerebrocortical membranes. nih.gov This antagonistic activity is considered a key component of its pharmacological profile, contributing to its potential effects in cerebrovascular disorders. nih.gov

Studies comparing (S)-Emopamil to its (R)-enantiomer have revealed a clear stereoselectivity in its affinity for the 5-HT2 receptor, with the (S)-enantiomer showing significantly higher affinity. nih.gov The functional relevance of this receptor antagonism has been confirmed in studies using rat aortic strips, where (S)-Emopamil demonstrated a much higher serotonin antagonistic efficacy compared to verapamil and gallopamil. nih.gov

Table 1: Comparative Affinity of Phenylalkylamines for the Serotonin 5-HT2 Receptor

| Compound | Ki (nmol/l) for ³H-ketanserin displacement |

|---|---|

| (S)-Emopamil | 4.4 |

| (R)-Emopamil | 58 |

| Verapamil | 177 |

Sigma (σ) Receptor Ligand Research

Emopamil hydrochloride is recognized as a ligand for sigma (σ) receptors, a class of intracellular proteins. creative-biolabs.comnih.gov These receptors are involved in a variety of cellular functions and are targets for diverse classes of compounds. nih.govnih.govresearchgate.net The pharmacological characteristics of Emopamil Binding Protein (EBP) show similarities to sigma receptors, suggesting a functional relationship. creative-biolabs.comjefferson.edu

Research indicates that emopamil binds to both σ1 and σ2 receptor subtypes. rsc.orgnih.gov The sigma-1 receptor is a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum, involved in modulating ion channels and calcium signaling. nih.govresearchgate.net The sigma-2 receptor, also located in the endoplasmic reticulum, has been implicated in cell differentiation and apoptosis. nih.govresearchgate.net While emopamil interacts with both, the specific affinities and functional consequences of these interactions continue to be an area of active investigation. Some research has focused on developing highly selective ligands for these receptor subtypes to better understand their distinct physiological roles. nih.govtargetmol.com

Emopamil Binding Protein (EBP) was initially identified through its high-affinity binding to emopamil. creative-biolabs.comwikipedia.org EBP is an integral membrane protein found in the endoplasmic reticulum. wikipedia.orggenecards.org Pharmacological studies have revealed commonalities between EBP and sigma receptors, leading to the suggestion that EBP belongs to the family of sigma receptors. creative-biolabs.com However, further research has clarified that while they share the ability to bind a similar range of structurally diverse compounds, they are distinct proteins with different primary functions. rsc.orgnih.gov

Emopamil Binding Protein (EBP) as a Primary Target of Research

EBP has emerged as a significant research target due to its crucial enzymatic function in the cholesterol biosynthesis pathway. nih.govmedchemexpress.com It is a 27.3 kDa integral membrane protein residing in the endoplasmic reticulum. wikipedia.org Inhibition of EBP is being explored as a therapeutic strategy for various conditions, including multiple sclerosis, due to its role in modulating the levels of specific sterol intermediates. wikipedia.orgacs.orgacs.org

Extensive research has conclusively identified EBP as the mammalian Δ8-Δ7 sterol isomerase. jefferson.edunih.gov This enzyme catalyzes a critical step in the postsqualene segment of cholesterol biosynthesis. jefferson.edu The identification was confirmed through functional complementation studies in yeast. When the yeast's sterol isomerase gene was replaced with the human EBP gene, the yeast regained the ability to perform the necessary sterol isomerization, confirming that EBP possesses this enzymatic activity. nih.gov

The primary function of EBP as the Δ8-Δ7 sterol isomerase is to catalyze the conversion of Δ8-sterols into their corresponding Δ7-isomers. nih.gov Specifically, it facilitates the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol B-ring. jefferson.eduacs.org This reaction is an essential step in the conversion of lanosterol (B1674476) to cholesterol. jefferson.edu The specific conversions catalyzed by EBP include zymostenol (B45303) to lathosterol (B1674540) or zymosterol (B116435) to dehydrolathosterol. acs.orgacs.org The proper functioning of EBP is crucial for maintaining the correct flow of intermediates through the cholesterol synthesis pathway, and its inhibition leads to an accumulation of 8,9-unsaturated sterols. acs.orgaacrjournals.orgnih.gov

Table 2: Key Enzymes in the Cholesterol Biosynthesis Pathway

| Enzyme | Function |

|---|---|

| Squalene epoxidase (SQLE) | Catalyzes the epoxidation of squalene. |

| NAD(P)-dependent steroid dehydrogenase-like (NSDHL) | Involved in the removal of C4 methyl groups from sterol precursors. |

| Emopamil binding protein (EBP) | Catalyzes the isomerization of Δ8-sterols to Δ7-sterols. |

EBP as Δ8-Δ7 Sterol Isomerase Research

Inhibition of EBP and Accumulation of Δ8-Sterol Intermediates in Research Models

Emopamil Binding Protein (EBP) is a crucial enzyme in the post-lanosterol portion of cholesterol biosynthesis. nih.gov Functioning as a Δ8-Δ7 sterol isomerase, it catalyzes the conversion of Δ8-sterols into their corresponding Δ7-isomers. nih.gov Specifically, in the Bloch pathway of cholesterol synthesis, EBP converts zymosterol to dehydrolathosterol, and in the Kandutsch-Russell pathway, it transforms zymostenol into lathosterol. nih.gov

Pharmacological inhibition of EBP, for instance by the compound amiodarone, disrupts this catalytic step, leading to a measurable buildup of the Δ8-sterol substrates that precede the enzymatic block. nih.gov Research using various cell models has demonstrated this dose-dependent accumulation of specific sterol intermediates. In studies involving primary cortical neurons and astrocytes, treatment with an EBP inhibitor led to a significant increase in 8-dehydrocholesterol (B109809) (8-DHC), zymostenol, and zymosterol. nih.gov Similarly, comparisons between EBP-deficient mouse neuroblastoma (Neuro2a) cells and inhibitor-treated Neuro2a cells confirmed significant increases in both zymosterol and zymostenol. nih.gov This accumulation of 8,9-unsaturated sterols is a direct biochemical consequence of EBP inhibition. researchgate.net

Table 1: Accumulation of Δ8-Sterol Intermediates Following EBP Inhibition in Research Models A summary of findings from studies on EBP inhibition.

| Research Model | EBP Inhibitor Used | Accumulated Δ8-Sterol Intermediates | Reference |

| Primary Cortical Neurons | Amiodarone | 8-DHC, Zymostenol, Zymosterol | nih.gov |

| Primary Astrocytes | Amiodarone | 8-DHC, Zymostenol, Zymosterol | nih.gov |

| Neuro2a Cells (Mouse Neuroblastoma) | Amiodarone | Zymostenol, Zymosterol | nih.gov |

EBP’s Endoplasmic Reticulum Membrane Localization and Transmembrane Domains Research

EBP is characterized as an integral membrane protein that resides within the endoplasmic reticulum (ER). nih.govnih.govnih.gov The ER is a continuous membrane system responsible for numerous cellular functions, including the synthesis of lipids and steroids and the modification of proteins. nih.gov The localization of EBP to the ER is critical for its function, as this is the site of the post-squalene stages of cholesterol biosynthesis. nih.gov

Structural biology research has further elucidated the protein's physical integration into the ER membrane. Crystal structures of human EBP reveal that the protein adopts a specific fold characterized by five transmembrane-helices (TMs). nih.gov These TMs create a cavity within the membrane, which houses the pharmacological binding site. nih.gov The transmembrane domains serve not only to anchor the protein in the ER but are also fundamental to its catalytic and ligand-binding functions. nih.govnih.gov

EBP Gene and Protein Characterization Research

The Emopamil Binding Protein is encoded by the EBP gene in humans. nih.govwikipedia.org Genetic research has mapped this gene to the X chromosome, specifically to the chromosomal band Xp11.23. nih.govnih.gov Mutations in the EBP gene can impair the function of its encoded enzyme, leading to a disruption in cholesterol production and causing the genetic disorder X-linked dominant chondrodysplasia punctata 2. nih.govwikipedia.org

The protein product of the EBP gene is an enzyme officially named 3β-hydroxysteroid-Δ8,Δ7-isomerase. wikipedia.org It has a molecular mass of approximately 27.3 kDa. nih.gov The primary function of the EBP protein is to act as a sterol isomerase, a role essential for one of the final steps in cholesterol production. wikipedia.org It specifically catalyzes the isomerization of the double bond in the sterol B-ring from the 8(9) position to the 7(8) position, converting molecules like 8(9)-cholestenol into lathosterol, which is then further processed to produce cholesterol. nih.govwikipedia.org

EBP-like Proteins and Their Functional Differentiation in Research

Research has identified a human protein, designated EBP-like protein (EBPL), which shares sequence similarity with EBP. researchgate.net The EBPL protein has a calculated mass of 23.2 kDa and is distantly related to EBP, showing 31% identity and 52% similarity in amino acid sequence. researchgate.net Despite this homology and the conservation of nine out of ten amino acid residues considered essential for the catalytic activity of EBP, functional studies reveal a clear differentiation between the two proteins. researchgate.net

When EBPL was expressed heterologously in yeast, it demonstrated no detectable 3β-hydroxysteroid sterol Δ8-Δ7 isomerase activity. researchgate.net Furthermore, it also lacked the sigma-ligand-binding activity characteristic of EBP. researchgate.net This functional divergence suggests that despite their evolutionary relationship, EBP and EBPL are not co-regulated and likely perform different biological functions, with EBPL's specific role yet to be discovered. researchgate.net

Cellular Signaling Pathways Influenced by this compound and EBP Modulation Research

Modulation of EBP activity can influence cellular signaling pathways beyond its immediate role in cholesterol biosynthesis. Research has identified EBP as a binding protein for EEN, a protein implicated in endocytosis. embopress.org This work characterized EBP as a protein that can suppress Ras-induced cellular transformation and Ras-mediated activation of Elk-1, pointing to a role in inhibiting the Ras signaling pathway. embopress.org

AKT Signaling Pathway Investigations

The PI3K/AKT/mTOR pathway is a critical intracellular signaling network that regulates cell cycle progression, proliferation, and survival. wikipedia.org The activity of this pathway is known to be influenced by the modulation of broader metabolic processes, including lipid and cholesterol synthesis. nih.gov For instance, some cholesterol-lowering drugs have been reported to inhibit AKT signaling. nih.gov However, specific research studies directly investigating the influence of this compound or the direct modulation of EBP on the AKT signaling pathway were not identified in the available search results. Therefore, while intersections between lipid metabolism and AKT signaling are established, a direct, characterized link stemming from EBP inhibition remains to be fully elucidated.

Nrf2/mTOR Signaling Pathway Investigations

Research into the molecular pharmacology of this compound has explored its potential interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathways. While direct studies on this compound's effects are part of ongoing research, investigations into structurally related calcium channel blockers, such as verapamil, provide significant insights into its probable mechanisms.

Verapamil has been identified as a potent activator of Nrf2, a key transcription factor that regulates cellular defense against oxidative stress by inducing the expression of antioxidant and detoxification enzymes. nih.govmdpi.comsemanticscholar.org Verapamil has been shown to activate Nrf2 by promoting the p62-dependent autophagic degradation of Keap1, the primary negative regulator of Nrf2. nih.govsemanticscholar.org This action allows Nrf2 to translocate to the nucleus and initiate the transcription of its target genes. nih.gov Studies have demonstrated that verapamil treatment leads to increased nuclear accumulation of Nrf2 and subsequent upregulation of Nrf2 target genes. nih.govresearchgate.net

The mTOR signaling pathway is a central regulator of cellular growth, proliferation, metabolism, and survival. mdpi.comnih.gov It integrates signals from various upstream pathways, including nutrient availability and growth factors, to control protein synthesis and autophagy. mdpi.comyoutube.com The crosstalk between the Nrf2 and mTOR pathways is an area of active investigation, with evidence suggesting a complex regulatory relationship.

Given the structural and pharmacological similarities between emopamil and verapamil, it is hypothesized that this compound may also exert its effects through the modulation of the Nrf2 pathway, potentially impacting downstream mTOR signaling. Further research is necessary to delineate the precise effects of this compound on these interconnected pathways.

ER Stress Response Research

The endoplasmic reticulum (ER) is a critical organelle for protein folding, lipid biosynthesis, and calcium homeostasis. nih.govnih.gov Perturbations in ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. nih.govmdpi.com This triggers a set of signaling pathways collectively called the unfolded protein response (UPR), which aims to restore ER homeostasis but can induce apoptosis if the stress is prolonged. nih.govmdpi.comucsf.edu

Research has indicated that calcium channel blockers may influence the ER stress response. Specifically, studies involving verapamil have shown that it can enhance ER stress and cell death induced by proteasome inhibition in certain cancer cells. nih.gov This suggests a potential role for this class of drugs in modulating the UPR. The mechanism is thought to involve the disruption of calcium homeostasis within the ER, which can impact the function of calcium-dependent chaperones involved in protein folding.

The emopamil-binding protein (EBP), a high-affinity binding site for emopamil, has been identified as a delta8-delta7 sterol isomerase, an enzyme located in the endoplasmic reticulum that is essential for cholesterol biosynthesis. nih.gov This direct link to an ER-resident protein suggests a potential mechanism by which this compound could influence ER function and, consequently, the ER stress response. Dysregulation of cholesterol metabolism has been associated with the induction of ER stress.

While direct studies specifically investigating the effect of this compound on the ER stress response are limited, the findings related to verapamil and the function of the emopamil-binding protein provide a strong rationale for further investigation in this area.

Implications for Cellular Metabolism Research

This compound and related calcium channel blockers have been shown to have significant effects on cellular energy and lipid metabolism. nih.gove-dmj.orgnih.gov These effects are particularly relevant in the context of ischemic conditions, where maintaining cellular energy homeostasis is critical for cell survival.

Studies on the effects of emopamil on postischemic energy metabolism in the brain have demonstrated its ability to improve the restoration of high-energy phosphates, such as ATP and creatine (B1669601) phosphate, and reduce the accumulation of lactate (B86563), a byproduct of anaerobic glycolysis. nih.gov This suggests that emopamil may help to preserve mitochondrial function and promote a more efficient energy metabolism under ischemic stress.

Furthermore, the connection between emopamil and the emopamil-binding protein (EBP), a key enzyme in cholesterol biosynthesis, highlights its role in lipid metabolism. nih.govnih.gov By binding to and potentially modulating the activity of EBP, emopamil can influence the levels of various sterol intermediates, which has implications for membrane structure and cellular signaling. nih.gov

The interplay between glucose and lipid metabolism is a fundamental aspect of cellular function. e-dmj.orgnih.gov Alterations in lipid metabolism, such as those potentially induced by this compound, can have secondary effects on glucose utilization and insulin (B600854) sensitivity. The broader class of beta-blockers, which also affect cardiovascular function, have been noted to influence both glucose and lipid metabolism. researchgate.net

The following table summarizes the observed and potential effects of this compound and related compounds on key metabolic parameters:

| Metabolic Parameter | Observed/Potential Effect | Reference |

| Postischemic Energy Metabolism | Improved restoration of high-energy phosphates | nih.gov |

| Reduced lactate accumulation | nih.gov | |

| Cholesterol Biosynthesis | Potential modulation via Emopamil-Binding Protein | nih.govnih.gov |

| Glucose Metabolism | Potential indirect effects secondary to lipid metabolism changes | e-dmj.orgnih.govresearchgate.net |

| Lipid Metabolism | Alteration of sterol intermediate levels | nih.gov |

These findings underscore the importance of further research into the metabolic effects of this compound, as they may reveal novel therapeutic applications for conditions characterized by metabolic dysregulation.

Preclinical Research on Emopamil Hydrochloride S Pharmacological Effects

In vitro Cellular Studies

In vitro research has been fundamental in elucidating the cellular and molecular mechanisms of Emopamil (B1663351) hydrochloride. These studies utilize isolated tissues and cell cultures to investigate its effects on specific biological processes.

(S)-Emopamil, a compound belonging to the phenylalkylamine group of calcium antagonists, has been evaluated for its dual antagonistic effects on calcium channels and serotonin (B10506) receptors. In functional studies using isolated rat aortic strips, (S)-Emopamil demonstrated a potent serotonin antagonistic efficacy. Its ability to counteract serotonin-induced contractions was an order of magnitude higher than that of related compounds verapamil (B1683045) and gallopamil. Conversely, its calcium antagonistic effect on the aorta was less potent than that of verapamil and gallopamil.

Further investigation in isolated, electrically driven left atria of guinea pigs revealed that (S)-Emopamil inhibited contractile force at significantly higher concentrations compared to verapamil and gallopamil, indicating a weaker effect on myocardial calcium channels. These findings highlight a pharmacological profile for (S)-Emopamil characterized by pronounced serotonin S2 receptor antagonism and comparatively modest calcium channel blocking activity, particularly in myocardial tissue.

Table 1: Comparative Antagonistic Efficacy of (S)-Emopamil and Related Compounds in Isolated Tissues

| Compound | Tissue | Antagonism | EC50 Value |

|---|---|---|---|

| (S)-Emopamil | Rat Aortic Strips | Serotonin | 4.5 nmol/l |

| Verapamil | Rat Aortic Strips | Serotonin | >45 nmol/l (approx.) |

| Gallopamil | Rat Aortic Strips | Serotonin | >45 nmol/l (approx.) |

| (S)-Emopamil | Rat Aortic Strips | Calcium (K+ induced) | 270 nmol/l |

| Verapamil | Rat Aortic Strips | Calcium (K+ induced) | 35 nmol/l |

| Gallopamil | Rat Aortic Strips | Calcium (K+ induced) | 14 nmol/l |

| (S)-Emopamil | Guinea Pig Left Atria | Calcium (Contractility) | 29 µmol/l |

| Verapamil | Guinea Pig Left Atria | Calcium (Contractility) | 1.1 µmol/l |

The neuroprotective potential of Emopamil hydrochloride is primarily linked to its mechanism as a calcium channel blocker. In vitro models of neurological disorders, such as those using the SH-SY5Y neuroblastoma cell line or primary neuronal cultures, are widely employed to study neuroprotection. nih.gov These models often simulate conditions like ischemia or glutamate excitotoxicity to screen for therapeutic agents. nih.govmdpi.com The excessive influx of calcium into neurons is a critical step in the pathway leading to cell death in ischemic events. By blocking calcium channels, compounds like Emopamil can mitigate this toxic cascade. While specific studies detailing Emopamil's direct application in these cell culture models are not extensively documented, its established function as a calcium antagonist suggests a mechanism for protecting neurons from excitotoxic damage, a principle frequently demonstrated in various in vitro neuroprotection assays. mdpi.comaltex.orgnih.gov

Multi-drug resistance (MDR) is a significant barrier in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. nih.gov Certain calcium channel blockers, notably verapamil from the same phenylalkylamine class as Emopamil, have been shown to modulate MDR. nih.gov These agents can inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic drugs in resistant cancer cells. nih.govaustinpublishinggroup.com P-glycoprotein enhances the ability of cells to regulate their volume through its effect on chloride channel activation. documentsdelivered.com While the modulatory role of verapamil on P-gp is well-established, specific in vitro studies detailing the efficacy of this compound in reversing MDR in cancer cell lines are not prominently featured in available research.

The evaluation of antiproliferative or cytotoxic activity against various cancer cell lines is a standard method for identifying potential anti-cancer agents. nih.govdovepress.comnih.gov This process typically involves determining the half-maximal inhibitory concentration (IC50) of a compound in cell lines derived from different types of cancer, such as breast, lung, or colon cancer. nih.gov Research specifically documenting the antiproliferative activity and IC50 values for this compound across a range of established cancer cell lines is limited in the current body of scientific literature.

Research into therapies for demyelinating diseases like multiple sclerosis has identified the cholesterol biosynthesis pathway as a key therapeutic target. nih.govacs.org Specifically, the inhibition of the Emopamil-Binding Protein (EBP), a sterol isomerase that converts zymostenol (B45303) to lathosterol (B1674540), has been shown to promote the formation of oligodendrocytes, the myelinating cells of the central nervous system. acs.orgebi.ac.uk Inhibition of EBP leads to the accumulation of 8,9-unsaturated sterol substrates, which are sufficient to enhance the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-forming oligodendrocytes. nih.govacs.org A significant number of small molecules identified in screens for their ability to promote oligodendrocyte formation, including the antihistamine clemastine and the antipsychotic quetiapine, have been found to function through the inhibition of EBP. nih.gov This mechanism highlights the critical role of the Emopamil-Binding Protein in myelination and suggests that its inhibitors could be a promising therapeutic strategy for promoting myelin repair. nih.govnanion.de

In vivo Animal Model Research

Preclinical in vivo studies using animal models are crucial for evaluating the therapeutic efficacy of compounds in a complex biological system before human trials. nih.govmdpi.comnih.gov this compound has been tested in rodent models of cerebral ischemia to determine its neuroprotective effects.

In a rat model of focal cerebral ischemia, induced by permanent middle cerebral artery (MCA) occlusion, (S)-Emopamil demonstrated significant therapeutic efficacy. When administered either before or up to one hour after the occlusion, it markedly reduced the volume of cortical infarction. However, the treatment did not alter the infarct volume in the striatum.

In a separate study using a rat model of global brain ischemia (achieved through bilateral common carotid artery occlusion combined with hypotension), pretreatment with (S)-Emopamil offered significant protection to hippocampal neurons. nih.gov Following the ischemic event, treated rats showed a significantly higher number of surviving pyramidal neurons in the vulnerable CA1 area of the hippocampus compared to untreated animals. nih.gov For instance, the count of normal neurons in the medial CA1 subsector was 2.4-fold higher in the (S)-Emopamil group. nih.gov The compound also reduced ischemic damage in the cerebral cortex. nih.gov This protective effect was not observed when the treatment was initiated 30 minutes after the ischemic insult, indicating a therapeutic window for its administration. nih.gov

Table 2: Summary of this compound Efficacy in Animal Models of Stroke

| Animal Model | Type of Ischemia | Key Findings |

|---|---|---|

| Rat | Focal Ischemia (Permanent Middle Cerebral Artery Occlusion) | Significantly reduced cortical infarct volume; No significant effect on striatal infarct volume. |

Table of Mentioned Compounds

| Compound Name |

|---|

| Clemastine |

| This compound |

| Gallopamil |

| Quetiapine |

| Verapamil |

| Zymostenol |

Cerebrovascular and Neuroprotection Research

This compound, a calcium channel blocker, has been the subject of extensive preclinical research to evaluate its potential therapeutic effects in various models of cerebrovascular disease and neuronal injury. These studies have primarily focused on its ability to mitigate the damaging consequences of cerebral ischemia and hemorrhage.

In models of global brain ischemia, which mimics conditions such as cardiac arrest, (S)-emopamil has demonstrated significant neuroprotective properties. Studies in anesthetized rats subjected to bilateral common carotid artery occlusion combined with arterial hypotension revealed that pretreatment with (S)-emopamil led to a marked preservation of pyramidal neurons in the highly vulnerable hippocampal CA1 area. nanion.de

Quantitative analysis showed a substantial increase in the number of normal-appearing neurons in the CA1 subsectors of (S)-emopamil pretreated rats compared to untreated ischemic rats. Specifically, the number of normal neurons was higher by 2.4-fold in the medial subsector, 1.9-fold in the middle subsector, and 1.8-fold in the lateral subsector. nanion.de For instance, in the medial CA1 subsector, the count of normal neurons was 82 ± 13 in the treated group, a significant improvement over the 34 ± 9 neurons observed in the untreated group. nanion.de

Furthermore, semiquantitative analysis indicated that (S)-emopamil also reduced ischemic damage in the cerebral cortex. nanion.de However, it is noteworthy that the neuroprotective effects were observed with pretreatment, as no significant benefit was detected when the treatment was initiated 30 minutes after the ischemic event. nanion.de

Table 1: Effect of (S)-Emopamil Pretreatment on Neuronal Survival in Rat Hippocampal CA1 Area After Global Brain Ischemia

| Hippocampal CA1 Subsector | Fold Increase in Normal Neurons |

|---|---|

| Medial | 2.4 |

| Middle | 1.9 |

| Lateral | 1.8 |

The efficacy of (S)-emopamil has also been assessed in focal ischemic brain injury models, which simulate thrombotic or embolic strokes. In studies involving permanent middle cerebral artery (MCA) occlusion in rats, (S)-emopamil demonstrated a marked therapeutic effect by reducing the size of the resulting cortical infarct.

Research has shown that the timing of administration is a critical factor. When (S)-emopamil treatment was initiated one hour after the ischemic event, it resulted in a significant 48% reduction in the volume of the cortical infarct. nih.gov However, this therapeutic window appears to be narrow, as delaying the treatment to two hours post-ischemia led to a non-statistically significant 34% reduction in infarct volume. nih.gov Treatment initiated at three hours post-occlusion showed no significant difference from the control group. nih.gov

Another study corroborated these findings, showing that (S)-emopamil, whether administered before or up to one hour after MCA occlusion, significantly reduced cortical infarct volume. nih.govnih.gov In contrast to its effects on the neocortex, (S)-emopamil treatment did not alter the volume of striatal infarcts. nih.govnih.govnih.gov

Table 2: Cortical Infarct Volume in Rats with Middle Cerebral Artery Occlusion Following (S)-Emopamil Treatment

| Treatment Group | Mean Cortical Infarct Volume (mm³) ± SD |

|---|---|

| Untreated Control | 72.9 ± 33.3 |

| (S)-Emopamil (1 hour post-ischemia) | 37.6 ± 27.6 |

| Saline-Treated Control | 66 ± 19 |

| (S)-Emopamil (pretreatment) | 33 ± 23 |

| (S)-Emopamil (0 hours post-treatment) | 29 ± 14 |

| (S)-Emopamil (1 hour post-treatment) | 27 ± 16 |

In addition to ischemic models, the effect of (S)-emopamil on brain edema has been investigated in a rat model of intracerebral hemorrhage induced by collagenase injection. frontiersin.orgscholaris.cafrontiersin.org Early administration of (S)-emopamil was found to be beneficial in reducing hemorrhagic brain edema. frontiersin.orgscholaris.cafrontiersin.org

Specifically, a single administration of (S)-emopamil one hour after the induction of the lesion significantly decreased the water and electrolyte content in the posterior regions of the brain. frontiersin.orgscholaris.ca However, the therapeutic timing and dosing regimen appear to be critical. A subsequent dose administered at 5 hours not only negated the initial beneficial effect on edema but also led to a significant increase in the volume of the hemorrhagic lesion at 24 hours. frontiersin.orgscholaris.cafrontiersin.org A single injection at one hour did not affect the lesion volume at the 4-hour mark. frontiersin.orgscholaris.ca These findings underscore the complex effects of (S)-emopamil in the context of hemorrhagic stroke and suggest that its application would require careful consideration of the timing of the hemorrhage. frontiersin.orgscholaris.ca

Preclinical studies in anesthetized rats have demonstrated that (S)-emopamil can positively influence cerebral blood flow following brain injury. In a model of experimental brain injury, (S)-emopamil was shown to attenuate the acute reduction in regional cerebral blood flow that typically follows such trauma. cincinnatichildrens.org A significant mitigation of the trauma-induced decrease in regional cerebral blood flow was observed in the forebrain regions and cerebellum. cincinnatichildrens.org

In a different experimental setting of forebrain ischemia, the pre-ischemic application of emopamil resulted in an increased local cerebral blood flow in cortical areas during the early stages of recirculation (at 2 minutes). multiplesclerosisnewstoday.com However, this effect was not sustained at later time points of reflow. multiplesclerosisnewstoday.com

The maintenance of cellular energy stores, in the form of high-energy phosphates like adenosine triphosphate (ATP) and creatine (B1669601) phosphate, is critical for neuronal survival, particularly under ischemic conditions. A depletion of these energy reserves is a key step in the ischemic cascade leading to cell death. While specific preclinical data on the direct effects of this compound on restoring high-energy phosphate levels in the brain following ischemia is limited in the provided search results, the broader context of neuroprotection by compounds like phosphocreatine highlights the importance of this mechanism. Exogenous administration of phosphocreatine has been shown to restore high-energy phosphates and reduce metabolic stress in ischemic models, suggesting that therapeutic strategies aimed at preserving cellular energy metabolism are a valid approach to mitigating ischemic brain injury. nih.gov

Oncology Research (e.g., Glioblastoma)

Recent oncological research has identified the cholesterol biosynthesis pathway as a promising therapeutic target for aggressive cancers like glioblastoma (GBM). There is a significant correlation between the upregulation of cholesterol synthesis genes and decreased survival rates in patients with GBM researchgate.netnih.gov. Brain cells, including glioma cells, are particularly dependent on the de novo synthesis of cholesterol, as the blood-brain barrier restricts the uptake of cholesterol from circulation researchgate.netnih.govnih.gov. Normal glial cells possess a feedback mechanism that halts cholesterol synthesis when a certain cell density is reached; however, malignant glioma cells bypass this regulation and maintain high levels of cholesterol synthesis to fuel their abnormal growth researchgate.netnih.gov.

This dependency makes gliomas potentially sensitive to therapeutic agents that inhibit cholesterol synthesis researchgate.netnih.gov. This compound functions by inhibiting the Emopamil Binding Protein (EBP), an enzyme that plays a critical role in a late-stage step of cholesterol biosynthesis researchgate.netonclive.com. By blocking this pathway, it is possible to induce cytotoxicity selectively in hyperproliferative glioblastoma cells researchgate.netnih.govonclive.com. Preclinical evidence has demonstrated that EBP inhibitors possess cytotoxic activity against GBM cell lines, highlighting the potential of this mechanism in brain cancer treatment onclive.com. An investigational EBP inhibitor, DSP-0390, has been the subject of recent study in this area nih.govonclive.com.

Inhibition of De Novo Cholesterol Synthesis in Hyperproliferative Cells

The mechanism of action for this compound in oncology is centered on the disruption of cholesterol production in cancer cells that have a heightened reliance on this process. Glioblastoma cells, in particular, exhibit a dysregulated cholesterol metabolism, which is essential for maintaining cell membrane structure, signaling, and enabling rapid tumor growth onclive.comresearchgate.net.

The specific target, Emopamil Binding Protein (EBP), is a key enzyme within the cholesterol biosynthesis pathway nih.gov. Its function is to catalyze the conversion of sterol precursors into cholesterol. The inhibition of EBP disrupts this metabolic cascade. This targeted inhibition leads to a depletion of cholesterol within the cancer cells and an accumulation of precursor molecules. The loss of proper cholesterol homeostasis interferes with critical cellular functions necessary for the survival and proliferation of these hyperproliferative cells researchgate.netonclive.com. This approach offers a selective advantage, as the cytotoxicity is induced more profoundly in GBM cells that are highly dependent on de novo synthesis compared to healthy cells with normal metabolic regulation researchgate.netnih.gov.

Table 1: Mechanism of EBP Inhibition in Glioblastoma

| Feature | Description | Reference |

|---|---|---|

| Cellular Context | Glioblastoma (GBM) cells exhibit upregulated cholesterol synthesis genes, which is correlated with poor survival. | researchgate.netnih.gov |

| Metabolic Dependency | Brain cells are dependent on de novo cholesterol synthesis due to the blood-brain barrier. | researchgate.netnih.govnih.gov |

| Target Enzyme | Emopamil Binding Protein (EBP), a key enzyme in a late-stage step of cholesterol biosynthesis. | researchgate.netnih.gov |

| Mechanism of Action | Inhibition of EBP disrupts the cholesterol synthesis pathway. | onclive.com |

| Cellular Outcome | Induces cytotoxicity selectively in hyperproliferative GBM cells by interfering with essential cholesterol-dependent processes. | researchgate.netnih.govonclive.com |

Anti-tumor Activity in Xenograft Models

The therapeutic potential of inhibiting the Emopamil Binding Protein (EBP) has been evaluated in preclinical models of glioblastoma. Specifically, the investigational EBP inhibitor DSP-0390, which shares its mechanism with this compound, has been tested in animal studies.

Research findings have consistently reported that DSP-0390 demonstrated significant anti-tumor activity in orthotopic xenograft models of human glioblastoma nih.govnih.govonclive.comoup.commedpath.com. In these models, human GBM cells are implanted into the brains of immunocompromised mice, creating a tumor that more closely mimics the human disease state and its interaction with the brain microenvironment nih.gov. The observed anti-tumor activity in these preclinical studies provided a key part of the rationale for advancing EBP inhibitors into first-in-human clinical trials for patients with recurrent high-grade gliomas researchgate.netnih.govoup.com. While the specific quantitative results of these preclinical studies are not detailed in available publications, the consistent reporting of significant efficacy underscores the promise of this therapeutic strategy.

Table 2: Summary of Preclinical Anti-Tumor Activity of EBP Inhibitor DSP-0390

| Model Type | Cancer Type | Compound | Reported Outcome | Reference |

|---|---|---|---|---|

| Orthotopic Xenograft | Human Glioblastoma (GBM) | DSP-0390 | Demonstrated significant antitumor activity. | nih.govnih.govonclive.comoup.commedpath.com |

Structure Activity Relationship Sar and Analogues Research

Elucidation of Molecular Determinants for Receptor Affinity and Functional Efficacy

The primary molecular target of Emopamil (B1663351) is the Emopamil Binding Protein (EBP), a Δ8-Δ7 sterol isomerase crucial for the conversion of zymostenol (B45303) to lathosterol (B1674540) in the Kandutsch-Russell pathway of cholesterol biosynthesis. nih.gov The affinity of Emopamil and its analogues for EBP is dictated by specific structural features that allow for effective binding within the protein's active site.

A critical molecular determinant for high-affinity binding to EBP is the presence of a positively-charged amine group within the ligand structure. This feature allows the molecule to mimic the carbocationic sterol intermediate that is the natural substrate of the EBP enzyme. nih.gov The interaction of this charged group with key amino acid residues in the binding pocket is a fundamental aspect of the ligand's affinity and its ability to inhibit the isomerase activity of the protein.

Table 1: Key Molecular Determinants for EBP Binding

| Molecular Feature | Role in Receptor Affinity and Efficacy |

| Positively-Charged Amine Group | Mimics the carbocationic sterol intermediate, crucial for high-affinity binding to the EBP active site. nih.gov |

| Specific Amino Acid Residues in EBP | Mutations can abolish isomerase activity and decrease ligand binding capacity, indicating their direct role in interaction. nih.gov |

| Lipophilicity | Facilitates access to the EBP binding site located within the endoplasmic reticulum membrane. |

| Three-Dimensional Conformation | Proper spatial arrangement of functional groups is necessary for optimal interaction with the EBP binding pocket. |

Design and Synthesis of Emopamil Analogues and Derivatives for Specific Targets

The understanding of the SAR of Emopamil has guided the rational design and synthesis of novel analogues and derivatives aimed at specific therapeutic targets, primarily through the inhibition of EBP. A significant area of research has been the development of EBP inhibitors for neurodegenerative diseases, such as multiple sclerosis, by promoting oligodendrocyte formation. nih.govnih.gov

A notable example is the discovery and optimization of a hydantoin-based scaffold for brain-penetrant EBP inhibitors. nih.gov This design strategy focused on creating compounds with balanced physicochemical properties, good potency, and an improved in vitro safety profile. The synthesis of these analogues often involves a structure-based drug design approach, utilizing the crystal structure of EBP to inform the design of molecules that can fit optimally into the binding site. nih.govnih.gov

The synthetic strategies for these analogues are often multi-step processes that allow for the systematic modification of different parts of the molecule to explore their impact on EBP inhibition and other pharmacological properties. An important aspect of the optimization process has been to modulate the metabolic stability of the compounds. For instance, an unconventional approach focused on increasing metabolic turnover to avoid long half-lives in rodents while maintaining potency and brain penetration. nih.gov The biological evaluation of these synthesized analogues involves in vitro assays to determine their EBP inhibitory activity (IC50 values) and in vivo studies to assess their target engagement and therapeutic potential. nih.govnih.gov

Table 2: Examples of Emopamil Analogues and Their Targeted Applications

| Analogue/Derivative Class | Design Strategy | Specific Target | Therapeutic Application |

| Hydantoin-based inhibitors | Structure-based design, optimization of physicochemical properties. nih.gov | Emopamil Binding Protein (EBP) | Promotion of oligodendrocyte formation for multiple sclerosis. nih.govnih.gov |

| TASIN analogues | Modification of the TASIN-1 structure. | Emopamil Binding Protein (EBP) | Induction of an abnormal feedback response by lowering endogenous cholesterol biosynthesis in cancer cells. google.com |

Stereoselective SAR Investigations

While specific stereoselective SAR investigations for Emopamil hydrochloride are not extensively detailed in the public domain, the critical role of stereochemistry in the activity of structurally related compounds, such as verapamil (B1683045), provides strong evidence for its importance. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties, including receptor binding affinity, efficacy, and metabolism. nih.govnih.gov

Verapamil, which shares structural similarities with Emopamil, demonstrates pronounced stereoselectivity in its biological effects. Investigations into verapamil have shown that its enantiomers possess different potencies and may interact differently with their target ion channels and transporters. This is a common phenomenon in drug action where the three-dimensional arrangement of atoms in a molecule dictates its interaction with a chiral biological target like a receptor or an enzyme. nih.gov

Given that EBP is a protein with a specific three-dimensional structure, it is highly probable that the stereoisomers of Emopamil would exhibit differential binding affinities and inhibitory potencies. The chiral center(s) in the Emopamil molecule would lead to enantiomers that present different spatial orientations of their functional groups to the amino acid residues in the EBP binding pocket. Therefore, a thorough stereoselective SAR investigation would be crucial for understanding the nuanced interactions of Emopamil with its target and for the development of more potent and selective EBP inhibitors. Such studies would involve the separation of the enantiomers and the individual evaluation of their biological activities.

Table 3: Importance of Stereochemistry in Drug Action

| Aspect | Significance in SAR |

| Receptor Binding | Enantiomers can have different affinities for the same receptor due to the chiral nature of the binding site. nih.gov |

| Pharmacological Activity | One enantiomer may be significantly more potent or have a different pharmacological profile than the other. nih.gov |

| Metabolism | The rate and pathway of metabolism can differ between enantiomers, affecting their pharmacokinetic profiles. nih.gov |

| Toxicity | In some cases, one enantiomer may be responsible for the therapeutic effects while the other contributes to toxicity. nih.gov |

Synthetic Methodologies in Emopamil Hydrochloride Research

Asymmetric Synthesis Approaches for Enantiomers

Asymmetric synthesis is critical for obtaining specific stereoisomers of Emopamil (B1663351), as the biological activity often resides in a single enantiomer. wayne.edu Key strategies have focused on creating the chiral quaternary carbon center with high enantiomeric excess.

A pivotal method in the asymmetric synthesis of an Emopamil precursor, (2S)-2-(2-isopropyl)-5-hydroxy-2-phenylpentanenitrile, involves a rearrangement induced by a bulky organoaluminum reagent. researchgate.netresearchgate.net This key reaction utilizes Methyl Aluminum Bis(4-methyl-2,6-di-tert-butylphenoxide), commonly abbreviated as MAD, to rearrange a chiral epoxyalcohol. researchgate.netresearchgate.net

The process begins with a chiral epoxy silyl ether which, when treated with MAD, undergoes a stereocontrolled rearrangement. researchgate.net This involves the migration of the isopropyl group to the benzylic carbon, which simultaneously opens the epoxide ring to form the desired aldehyde with a chiral quaternary carbon center. researchgate.netresearchgate.net This MAD-catalyzed rearrangement is highly efficient, providing the target aldehyde in quantitative yield. nih.gov The method is valued for its high chemical and optical yields and requires minimal purification, making it suitable for larger-scale synthesis. researchgate.netresearchgate.net

The chiral epoxyalcohol used as the substrate in the MAD-induced rearrangement is itself prepared using the Sharpless Asymmetric Epoxidation. researchgate.netresearchgate.net This reaction is a cornerstone of enantioselective synthesis, allowing for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols with high predictability and enantioselectivity. wikipedia.orgorganic-chemistry.org

The reaction employs a catalyst system formed from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET), with tert-butyl hydroperoxide serving as the oxidizing agent. wikipedia.orgresearchgate.netnih.gov The choice of the L-(+)- or D-(-)-tartrate enantiomer dictates the stereochemistry of the resulting epoxide. researchgate.net In the synthesis of the Emopamil precursor, the Sharpless epoxidation of an allylic alcohol yields the required chiral epoxyalcohol intermediate with a very high enantiomeric excess (>99% ee) in crystalline form, which simplifies the purification process. researchgate.netnih.gov This step is crucial as it establishes the initial stereocenter that is later rearranged to form the final chiral quaternary carbon of the Emopamil structure. researchgate.netresearchgate.net

| Reaction Step | Key Reagent/Method | Purpose | Outcome |

| 1. Asymmetric Epoxidation | Sharpless Epoxidation | To create a chiral epoxyalcohol from an allylic alcohol. | Crystalline epoxyalcohol with >99% enantiomeric excess. researchgate.netnih.gov |

| 2. Rearrangement | Methyl Aluminum Bis(4-methyl-2,6-di-tert-butylphenoxide) (MAD) | To rearrange the epoxyalcohol, forming a chiral quaternary carbon. | Desired aldehyde intermediate in quantitative yield. nih.gov |

Radiolabeling Techniques for Research Applications (e.g., PET Tracers)

Radiolabeling Emopamil with positron-emitting isotopes like Carbon-11 (¹¹C) allows for its use as a tracer in PET imaging. nih.govopenmedscience.commdpi.com This technique enables non-invasive, in vivo studies of its distribution and interaction with targets like the P-glycoprotein (P-gp) transporter at the blood-brain barrier. nih.gov

The (R) and (S) enantiomers of Emopamil have been successfully radiolabeled with Carbon-11. nih.gov The synthesis involves the methylation of the corresponding precursor molecules, (R)- and (S)-noremopamil, using a ¹¹C-labeled methylating agent. nih.gov

Specifically, [¹¹C]methyl triflate ([¹¹C]CH₃OTf) is used to introduce the radioactive methyl group onto the secondary amine of noremopamil. nih.gov The reaction is carried out at room temperature in the presence of sodium hydroxide (NaOH). nih.gov This method provides the desired (R)-[¹¹C]Emopamil and (S)-[¹¹C]Emopamil with good yields and high purity. nih.gov

Table 1: Synthesis Parameters for [¹¹C]Emopamil Isomers

| Parameter | Value |

|---|---|

| Precursors | (R)-noremopamil, (S)-noremopamil |

| Radiolabeling Agent | [¹¹C]methyl triflate |

| Reaction Conditions | Room temperature, NaOH |

| Radiochemical Yield | ~30% |

| Specific Activity | >74 GBq/μmol |

| Radiochemical Purity | >99% |

Data sourced from Toyohara et al. nih.gov

The utility of (R)-[¹¹C]Emopamil as a PET tracer for P-gp function has been evaluated in comparative studies with the well-known P-gp substrate (R)-[¹¹C]Verapamil. nih.gov Small animal PET imaging studies in mice were conducted to compare the brain pharmacokinetics of both tracers. nih.gov

The results showed that at baseline, the brain uptake of (R)-[¹¹C]Emopamil was significantly higher than that of (S)-[¹¹C]Emopamil. nih.gov More importantly, the baseline area-under-the-curve (AUC) for brain radioactivity was two-fold higher for (R)-[¹¹C]Emopamil compared to (R)-[¹¹C]Verapamil. nih.gov This suggests that (R)-[¹¹C]Emopamil has a higher sensitivity for detecting P-gp function. When the P-gp inhibitor cyclosporine A was administered, the brain activity for (R)-[¹¹C]Emopamil increased approximately three-fold, and the resulting brain AUCs for both tracers became comparable. nih.gov These findings establish (R)-[¹¹C]Emopamil as a novel and potentially superior tracer for imaging P-gp function, particularly due to its higher baseline brain uptake compared to (R)-[¹¹C]Verapamil. nih.gov

Advanced Methodologies and Future Directions in Emopamil Hydrochloride Research

In vitro Research Techniques

In vitro methods are fundamental to elucidating the specific molecular interactions and functional effects of Emopamil (B1663351) hydrochloride in a controlled environment.

Receptor Binding Assays (e.g., Radioligand Displacement)

Receptor binding assays are crucial for determining the affinity of a compound for its target protein. europeanpharmaceuticalreview.com These assays typically involve incubating a receptor-containing preparation, such as a cell membrane fraction, with a radiolabeled ligand that is known to bind to the target. europeanpharmaceuticalreview.com The reaction is terminated by filtration to separate the bound from the unbound radioligand, and the amount of radioactivity bound to the receptor is quantified. europeanpharmaceuticalreview.com

In the study of (S)-Emopamil, radioligand displacement assays have been employed to characterize its binding properties. nih.gov These studies demonstrated that (S)-Emopamil has a distinct affinity for the verapamil (B1683045) binding site on the calcium channel. nih.gov Using membranes from rat cerebral cortex, its binding affinity was found to be comparable to that of verapamil. nih.gov Furthermore, these assays revealed a high affinity of (S)-Emopamil for the cerebral serotonin (B10506) S2 receptor, as determined by its ability to displace the radioligand ³H-ketanserin. nih.gov The stereoselectivity of this interaction was also established, with the (S)-enantiomer showing significantly higher affinity than the (R)-enantiomer. nih.gov

| Compound | Target | Radioligand Displaced | Affinity (Ki, nmol/l) |

|---|---|---|---|

| (S)-Emopamil | Calcium Channel (Verapamil Site) | (S)-³H-devapamil | 38 |

| Verapamil | Calcium Channel (Verapamil Site) | (S)-³H-devapamil | 49 |

| Gallopamil | Calcium Channel (Verapamil Site) | (S)-³H-devapamil | 27 |

| (S)-Emopamil | Serotonin S2 Receptor | ³H-ketanserin | 4.4 |

| (R)-Emopamil | Serotonin S2 Receptor | ³H-ketanserin | 58 |

| Verapamil | Serotonin S2 Receptor | ³H-ketanserin | 177 |

| Gallopamil | Serotonin S2 Receptor | ³H-ketanserin | 242 |

Functional Assays in Isolated Organ and Cellular Preparations

To understand the physiological consequence of receptor binding, functional assays on isolated tissues and cells are employed. nih.govnih.gov These in vitro systems, often referred to as organ baths, allow for the assessment of a compound's effect on tissue contractility or cellular response under controlled conditions. nih.gov

The functional significance of Emopamil hydrochloride's receptor affinity has been demonstrated in such preparations. nih.gov In studies using rat aortic strips, (S)-Emopamil exhibited potent serotonin antagonistic effects. nih.gov Its efficacy in counteracting serotonin-induced contractions was an order of magnitude higher than that of verapamil and gallopamil. nih.gov Conversely, its calcium antagonistic effect on the aorta was less potent than the reference compounds. nih.gov In isolated, electrically stimulated guinea pig atria, (S)-Emopamil inhibited contractile force, though at much higher concentrations compared to verapamil and gallopamil, indicating a weaker direct cardiac muscle effect. nih.gov

| Preparation | Assay | Compound | Efficacy (EC₅₀) |

|---|---|---|---|

| Rat Aortic Strips | Serotonin Antagonism | (S)-Emopamil | 4.5 nmol/l |

| Rat Aortic Strips | Calcium Antagonism | (S)-Emopamil | 270 nmol/l |

| Rat Aortic Strips | Calcium Antagonism | Verapamil | 35 nmol/l |

| Rat Aortic Strips | Calcium Antagonism | Gallopamil | 14 nmol/l |

| Guinea Pig Left Atria | Inhibition of Contractile Force | (S)-Emopamil | 29 µmol/l |

| Guinea Pig Left Atria | Inhibition of Contractile Force | Verapamil | 1.1 µmol/l |

| Guinea Pig Left Atria | Inhibition of Contractile Force | Gallopamil | 0.19 µmol/l |

Co-Immunoprecipitation and Proteomics for Protein Interactome Mapping

Co-immunoprecipitation (Co-IP) is a technique used to identify physiologically relevant protein-protein interactions. ptglab.com The process involves using an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, and in doing so, also pulling down any proteins that are bound to it (the "prey"). ptglab.comyoutube.com These interacting proteins can then be identified by methods such as mass spectrometry, allowing for the mapping of protein interaction networks.

In the context of this compound research, these techniques are valuable for studying the Emopamil Binding Protein (EBP). EBP is known to form homodimers. nih.gov This dimerization has been validated using pull-down assays where co-expressed His-tagged EBP and Strep-tagged EBP were used; the results showed that His-EBP could be successfully pulled down using Strep-Tactin sepharose, confirming the interaction. nih.gov Future proteomics studies could apply Co-IP to identify other novel protein interactors with EBP, providing deeper insights into its cellular functions beyond sterol isomerization. nih.govwikipedia.org

Gene Expression and Western Blot Analysis

Investigating the regulation and expression levels of target proteins and related pathway components is essential. Gene expression can be quantified using techniques like quantitative reverse transcriptase PCR (qRT-PCR), while protein levels are commonly assessed using Western blot analysis. researchgate.netfrontiersin.org Western blotting involves separating proteins from a cell lysate by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. researchgate.net

These methods are applied in research related to the Emopamil Binding Protein (EBP). Studies on an EBP-like gene in chickens have shown that its mRNA is most highly expressed in the liver. frontiersin.org Gene expression analysis also revealed that its levels change during different developmental stages, increasing significantly as hens reach sexual maturity. frontiersin.org Furthermore, Western blot analysis has been used to confirm the dimerization of EBP. nih.gov Such techniques are critical for understanding how the expression of EBP and other genes in the cholesterol synthesis pathway might be regulated or affected by various stimuli or by the binding of ligands like this compound. frontiersin.org

Sterol Analysis (e.g., GC-MS) in Cholesterol Biosynthesis Research

The primary function of the Emopamil Binding Protein (EBP) is to act as a Δ8-Δ7 sterol isomerase, an essential enzyme in the cholesterol biosynthesis pathway. wikipedia.orgnih.gov Inhibition of EBP leads to the accumulation of its specific substrates, such as zymosterol (B116435) and zymostenol (B45303). nih.gov Therefore, the analysis of sterol profiles is a direct method for assessing the impact of compounds like this compound on this pathway.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of sterols. nih.govaocs.orgspringernature.com In this method, sterols are first extracted from cells or tissues and often derivatized to increase their volatility. aocs.org The sample is then injected into a gas chromatograph, where different sterols are separated based on their chemical properties as they pass through a long column. aocs.org As each compound exits the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern. springernature.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that allows for precise identification and quantification. aocs.org The use of tandem mass spectrometry (GC-MS/MS) can further enhance sensitivity and specificity. nih.govstanford.edu This analytical approach is essential for studying the effects of EBP ligands on cholesterol metabolism by measuring the resultant changes in the levels of sterol intermediates. nih.gov

In vivo Research Methodologies

Research on this compound and its analogs has utilized animal models to assess its therapeutic potential and safety profile. For instance, the cerebroprotective activity of (S)-Emopamil has been evaluated in models of acute hypoxia/ischemia. nih.gov Additionally, an in vivo model using the rabbit ear has been employed to evaluate the potential of a levemopamil-HCl formulation to cause phlebitis (vein inflammation) upon injection. nih.gov This study compared a buffered formulation to an unbuffered one, demonstrating that the buffered version did not cause phlebitis, highlighting the importance of formulation in preclinical in vivo testing. nih.gov

Quantitative Cell Counts and Histopathologic Grading in Animal Brain Injury Models

Preclinical studies utilizing animal models of brain injury have been crucial in evaluating the neuroprotective effects of this compound. A key methodology in these studies involves the quantitative analysis of neuronal survival and the histopathological grading of tissue damage.

In a rat model of global brain ischemia, pretreatment with (S)-emopamil demonstrated a significant neuroprotective effect. nih.govnih.gov This was quantified by counting the number of normal-appearing pyramidal neurons in the CA1 subfield of the hippocampus, a region particularly vulnerable to ischemic damage. The results, as summarized in the table below, show a marked increase in neuronal survival in the emopamil-treated group compared to untreated ischemic animals.

| Hippocampal CA1 Subsector | Mean Normal Neuron Count (Untreated Ischemic) | Mean Normal Neuron Count ((S)-Emopamil Pretreated) | Fold Increase in Neuronal Survival |

|---|---|---|---|

| Medial | 34 ± 9 | 82 ± 13 | 2.4 |

| Middle | N/A | N/A | 1.9 |

| Lateral | N/A | N/A | 1.8 |

Furthermore, semiquantitative histopathologic grading revealed that (S)-emopamil also reduced the extent of ischemic damage in the cerebral cortex. nih.gov These methodologies, combining precise cell counting with broader pathological assessment, provide robust evidence for the neuroprotective efficacy of this compound in preclinical models of brain injury.

Autoradiography for Cerebral Blood Flow and Tissue Distribution

Autoradiography is a powerful technique used to visualize and quantify the distribution of radiolabeled substances within tissues. This methodology has been employed to investigate the effects of this compound on cerebral blood flow and to understand its distribution within the brain.

While specific autoradiography images for this compound distribution were not found in the available research, studies have utilized related techniques to assess its impact on regional cerebral blood flow (rCBF). For instance, in a rat model of experimental brain injury, the administration of (S)-emopamil was shown to attenuate the acute reduction in rCBF. These measurements were performed using the radiolabeled microsphere technique, which, like autoradiography, provides quantitative data on blood flow to different brain regions.

The principles of autoradiography involve administering a radiolabeled form of the compound of interest to an animal model. After a designated time, tissue sections are prepared and exposed to a film or a sensitive phosphor imaging plate. The resulting image, or autoradiogram, reveals the localization and concentration of the radiolabeled compound within the tissue. This technique is invaluable for determining if a drug crosses the blood-brain barrier and reaches its target areas in sufficient concentrations.

Positron Emission Tomography (PET) Imaging in Animal Models

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of physiological processes. In the context of this compound research, PET imaging has been utilized in animal models to study the compound's interaction with specific targets in the brain.

A significant application has been the development and use of radiolabeled enantiomers of emopamil, specifically (R)-[11C]Emopamil and (S)-[11C]Emopamil, as novel PET tracers. These tracers have been instrumental in imaging the function of P-glycoprotein (P-gp), a key efflux transporter at the blood-brain barrier.

In a study using small animal PET, the brain pharmacokinetics of (R)-[11C]Emopamil were compared to another P-gp substrate, (R)-[11C]verapamil, at baseline and after pretreatment with the P-gp inhibitor cyclosporine A. The results demonstrated that (R)-[11C]Emopamil has higher baseline brain uptake than (R)-[11C]verapamil, suggesting it may be a more sensitive tracer for detecting enhanced P-gp function.

| PET Tracer | Baseline Brain Radioactivity AUC (0-60 min) | Brain Radioactivity AUC after Cyclosporine A Pretreatment |

|---|---|---|

| (R)-[11C]Emopamil | 2-fold higher than (R)-[11C]Verapamil | Comparable to (R)-[11C]Verapamil |

These PET imaging studies in animal models provide valuable insights into the pharmacokinetics of this compound at the blood-brain barrier and its potential utility in studying drug transporter function in both healthy and diseased states.

Xenograft Models for Antitumor Activity